N-(5-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
N-(5-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide: is a chemical compound with the molecular formula C8H10N2OS and a molecular weight of 182.246 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the thiazole ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide typically involves the reaction of 5-methyl-1,3-thiazole-2-amine with cyclopropanecarboxylic acid chloride under appropriate conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(5-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under suitable conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives .
Scientific Research Applications
Chemistry: N-(5-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is used to study the interactions of thiazole-containing molecules with various biological targets. It serves as a model compound to understand the behavior of thiazole derivatives in biological systems .
Medicine: Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for further investigation in drug development .
Industry: In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the thiazole derivative being studied.
Comparison with Similar Compounds
- N-(4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide
- N-(5-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide
- N-(5-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide
- N-(5-nitro-1,3-thiazol-2-yl)cyclopropanecarboxamide
Comparison: N-(5-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts distinct steric and electronic properties compared to its analogs with cyclopentane or cyclohexane rings. The methyl group on the thiazole ring also influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-5-4-9-8(12-5)10-7(11)6-2-3-6/h4,6H,2-3H2,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLOQNYBUVHSJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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